3-Chloro-5-fluoro-2-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

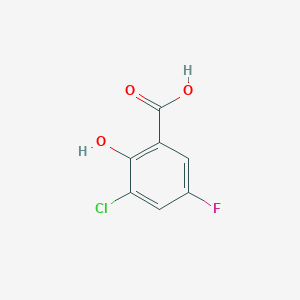

2D Structure

Propriétés

IUPAC Name |

3-chloro-5-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUGUWXUGRHXDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651926 | |

| Record name | 3-Chloro-5-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4068-62-6 | |

| Record name | 3-Chloro-5-fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-fluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-fluoro-2-hydroxybenzoic Acid (CAS: 4068-62-6)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative. It serves as a crucial building block in medicinal chemistry and materials science. This document delves into its physicochemical properties, synthesis, analytical characterization, reactivity, and safety protocols, offering a foundational resource for its application in advanced research and development.

Section 1: Physicochemical and Structural Properties

This compound, also known as 3-Chloro-5-fluorosalicylic acid, is a polysubstituted aromatic carboxylic acid.[1] The strategic placement of chloro, fluoro, hydroxyl, and carboxyl groups on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis.

Table 1: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 4068-62-6 | [1] |

| Molecular Formula | C₇H₄ClFO₃ | [1] |

| Molecular Weight | 190.56 g/mol | [1] |

| Appearance | Light cream powder/solid | [2] |

| Synonym(s) | 3-Chloro-5-fluorosalicylic acid | [1] |

| SMILES | O=C(O)C1=CC(F)=CC(Cl)=C1O | [1] |

| Storage | Sealed in dry, 2-8°C |[1] |

The molecule's structure, featuring both electron-withdrawing halogens and hydrogen-bonding capable hydroxyl and carboxyl groups, dictates its solubility, reactivity, and potential for intermolecular interactions in larger molecular assemblies.

Section 2: Synthesis and Mechanistic Insights

While specific, peer-reviewed synthesis routes for this compound are not extensively documented in the provided search results, a general understanding can be constructed from analogous reactions for substituted salicylic acids. A common approach involves the electrophilic halogenation and subsequent functionalization of a suitable precursor.

A plausible synthetic strategy could involve the selective chlorination of 5-fluoro-2-hydroxybenzoic acid. The directing effects of the hydroxyl and carboxyl groups are key to achieving the desired regiochemistry. The hydroxyl group is a strong ortho-, para-director, while the carboxyl group is a meta-director. In this case, chlorination would likely be directed to the position ortho to the hydroxyl group and meta to the carboxyl group.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A General Approach to Regioselective Chlorination

This protocol is adapted from a similar synthesis of 5-Chloro-2-hydroxybenzoic acid and serves as a representative methodology.[3]

-

Dissolution: Dissolve the starting material, 5-fluoro-2-hydroxybenzoic acid, in a suitable solvent like acetonitrile.

-

Catalysis: Add a catalytic amount of a Lewis acid, such as sulfuric acid, to the solution at room temperature.

-

Chlorination: Introduce the chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise to the stirred mixture. Rationale: Portion-wise addition helps to control the reaction temperature and prevent potential side reactions.

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, evaporate the solvent. The resulting residue can be stirred with cold water and filtered to isolate the crude product.

-

Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Section 3: Analytical Characterization

Accurate structural confirmation and purity assessment are critical. The primary techniques for characterizing this compound are NMR, IR, and Mass Spectrometry.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Two distinct signals in the aromatic region (approx. 6.8-7.5 ppm), likely appearing as doublets or doublet of doublets due to H-F and H-H coupling. |

| Acidic Protons (-OH, -COOH) | Two broad singlets, typically downfield (>9 ppm), which are D₂O exchangeable. | |

| ¹³C NMR | Aromatic Carbons | Seven distinct signals, with carbons attached to electronegative atoms (O, F, Cl) shifted downfield. The C-F bond will result in a large coupling constant. |

| Carbonyl Carbon (-COOH) | Signal in the range of 165-175 ppm. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | Very broad band from 2500-3300 cm⁻¹. |

| O-H Stretch (Phenol) | Broad band around 3300-3500 cm⁻¹. | |

| C=O Stretch (Carboxylic Acid) | Strong, sharp absorption band around 1680-1710 cm⁻¹. | |

| C-Cl, C-F, C-O Stretches | Found in the fingerprint region (below 1400 cm⁻¹). | |

| Mass Spec (EI) | Molecular Ion (M⁺) | A peak at m/z 190, with a characteristic M+2 isotope peak for chlorine at m/z 192 (approx. 1/3 the intensity). |

| | Fragmentation | Loss of -OH (m/z 173), loss of -COOH (m/z 145), and subsequent decarbonylation. |

Note: Predicted data is based on the analysis of similar structures. Experimental data should be acquired for confirmation.[4]

Section 4: Applications in Research & Drug Development

Halogenated benzoic acids are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This compound is a valuable building block for creating more complex molecules. It can be utilized in:

-

Pharmaceutical Synthesis: As a key intermediate for active pharmaceutical ingredients (APIs).[5] Its structure is a fragment that could be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) or novel kinase inhibitors.

-

Fluorinated Drug Development: The fluorine atom can be used to fine-tune the electronic properties and metabolic profile of a lead compound.[5]

-

Organic Building Blocks: It serves as a versatile starting material in multi-step organic syntheses due to its multiple reactive sites.[6]

Section 5: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification:

-

Acute Oral Toxicity, Category 4: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation, Category 2: Causes skin irritation.[2][7]

-

Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[2][7]

-

Specific target organ toxicity (single exposure), Category 3: May cause respiratory irritation.[2][7]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[7]

-

Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.[7]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2]

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]

-

If on Skin: Wash with plenty of soap and water.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.[2]

-

Recommended storage conditions are in a dry environment at 2-8°C.[1]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

References

- 1. chemscene.com [chemscene.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4068-62-6|this compound|BLD Pharm [bldpharm.com]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Foreword: The Strategic Importance of Halogenated Intermediates

In the landscape of modern drug discovery and fine chemical synthesis, the utility of a molecule is defined by its structural characteristics and resulting physicochemical properties. Halogenated aromatic compounds, in particular, serve as exceptionally versatile building blocks. The introduction of halogen atoms like chlorine and fluorine into a benzoic acid scaffold can profoundly influence electronic effects, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide focuses on 3-Chloro-5-fluoro-2-hydroxybenzoic acid, a key intermediate whose specific substitution pattern offers a unique combination of reactivity and biophysical attributes, making it a compound of significant interest for researchers and drug development professionals.

This document provides a comprehensive analysis of its core physicochemical properties, detailed experimental protocols for their validation, and an exploration of the structural implications for its application in advanced chemical synthesis.

Core Molecular Identity and Structure

This compound, also known as 3-Chloro-5-fluorosalicylic acid, is a polysubstituted aromatic carboxylic acid. Its identity is defined by the following key descriptors.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identity

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonym | 3-Chloro-5-fluorosalicylic acid[4] |

| CAS Number | 4068-62-6[4][5][6][7] |

| Molecular Formula | C₇H₄ClFO₃[4][5] |

| Molecular Weight | 190.56 g/mol [4] |

| SMILES | O=C(O)C1=CC(F)=CC(Cl)=C1O[4] |

| InChI | InChI=1S/C7H4ClFO3/c8-5-3-4(7(11)12)1-2(9)6(5)10/h1,3,10H,(H,11,12) |

Physicochemical Data Summary

The interplay of the carboxylic acid, hydroxyl, chloro, and fluoro groups dictates the compound's physical and chemical behavior. These properties are critical for predicting its solubility, membrane permeability, and reactivity in synthetic protocols.

Table 2: Core Physicochemical Properties

| Property | Value | Significance in Drug Development & Synthesis |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 57.53 Ų[4] | Influences membrane permeability and oral bioavailability. A TPSA < 140 Ų is generally favorable for passive absorption. |

| LogP (Octanol-Water Partition Coeff.) | 1.88[4] | A measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 2[4] | The carboxylic acid and hydroxyl protons can participate in hydrogen bonding, affecting solubility and target binding. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, hydroxyl oxygen, and fluorine atom can accept hydrogen bonds, influencing interactions with solvents and biological macromolecules. |

| Rotatable Bonds | 1[4] | The C-C bond between the ring and the carboxyl group allows for conformational flexibility, which can be important for receptor fitting. |

| Storage Conditions | Sealed in dry, 2-8°C[4] | Indicates the compound is stable under refrigeration and requires protection from moisture. |

Experimental Protocols for Property Validation

To ensure scientific integrity, theoretical values must be validated through empirical testing. The following sections describe authoritative, step-by-step protocols for determining key physicochemical parameters for an analyte such as this compound.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Causality: The pKa value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility, absorption, and interaction with biological targets. With two acidic protons (carboxylic acid and phenolic hydroxyl), this molecule is expected to have two distinct pKa values. Potentiometric titration is the gold standard for its accuracy in tracking pH changes upon the addition of a titrant.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 20 mg of this compound and dissolve it in 50 mL of a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete dissolution.

-

Titrant Preparation: Prepare a standardized 0.1 M solution of potassium hydroxide (KOH) in deionized water. The absence of carbonate is critical for accurate results.

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

-

Place the analyte solution in a jacketed beaker maintained at 25°C.

-

Immerse the calibrated pH electrode and a micro-stir bar into the solution.

-

Use a calibrated burette to add the KOH titrant.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the KOH titrant in small, precise increments (e.g., 0.05 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of KOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to identify the equivalence points, which appear as sharp peaks.

-

The pKa values correspond to the pH at the half-equivalence points (the volume of titrant that is half of that required to reach the equivalence point).

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides the definitive fingerprint of a molecule, confirming its structure and purity. While raw spectra are proprietary to specific vendors[8][9][10], the expected characteristics can be expertly predicted based on the compound's functional groups.

-

¹H NMR (Proton NMR): The spectrum in a solvent like DMSO-d₆ would show distinct signals for the two aromatic protons, whose chemical shifts and coupling constants would be influenced by the adjacent chloro, fluoro, and hydroxyl groups. The acidic protons of the carboxyl and hydroxyl groups would appear as broad singlets at the downfield end of the spectrum.

-

¹³C NMR (Carbon NMR): Seven distinct signals are expected: one for the carbonyl carbon (~170 ppm) and six for the aromatic carbons, each with a unique chemical shift due to the different electronic environments created by the substituents.

-

FT-IR (Infrared Spectroscopy): The IR spectrum provides confirmation of the functional groups. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹).

-

A sharp O-H stretch from the phenolic group (~3200-3600 cm⁻¹).

-

A strong C=O stretch from the carbonyl group (~1680-1710 cm⁻¹).

-

C-O, C-Cl, and C-F stretches in the fingerprint region (<1400 cm⁻¹).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.[11][12] The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks (M⁺ and M+2⁺) separated by two mass units.

Applications in Synthesis and Drug Discovery

This compound is not typically an end-product but rather a valuable starting material or intermediate.[13] Its utility stems from the strategic placement of its functional groups:

-

Dual Halogenation: The presence of both chlorine and fluorine offers distinct advantages. Fluorine is often incorporated into drug candidates to enhance metabolic stability and receptor binding affinity.[1][2] The chlorine atom provides an alternative site for nucleophilic aromatic substitution or cross-coupling reactions.

-

Orthohydroxy Carboxylic Acid Motif: This "salicylic acid" core is a privileged structure in medicinal chemistry, known for its role in anti-inflammatory agents. The carboxylic acid and hydroxyl groups are ideal handles for derivatization, allowing for the construction of esters, amides, and ethers to build more complex molecular architectures.[13]

-

Building Block for Advanced Therapeutics: This compound serves as a key intermediate in the synthesis of novel pharmaceuticals. For instance, similar structures are precursors for antimicrobial 3-quinolinecarboxylic acid drugs and other complex heterocyclic systems.[11][12]

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties make it a highly valuable tool for chemical researchers and pharmaceutical scientists. Its balanced lipophilicity, multiple points for hydrogen bonding, and versatile reactive sites provide a robust foundation for the synthesis of novel compounds with tailored biological activities. The experimental protocols and spectroscopic insights detailed in this guide serve as a trusted framework for its empirical validation and effective utilization in research and development pipelines.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. aobchem.com [aobchem.com]

- 6. 4068-62-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | 4068-62-6 [sigmaaldrich.com]

- 8. 4068-62-6|this compound|BLD Pharm [bldpharm.com]

- 9. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZOIC ACID(53985-49-2) 1H NMR [m.chemicalbook.com]

- 10. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid: A Technical Guide for Researchers

Introduction: Unveiling the Molecular Architecture of a Key Synthetic Intermediate

3-Chloro-5-fluoro-2-hydroxybenzoic acid (CAS No. 4068-62-6) is a halogenated derivative of salicylic acid.[1] Its unique substitution pattern, featuring a chloro and a fluoro group on the benzene ring, makes it a valuable building block in the synthesis of novel pharmaceutical compounds and other advanced materials. The precise arrangement of these functional groups governs its chemical reactivity and biological activity. Therefore, unambiguous structural confirmation and purity assessment are paramount for its effective application in research and development.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity of atoms and infer their chemical environment.

A. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, and the electron-donating effect of the hydroxyl group.

Expected ¹H NMR Data for this compound:

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic H-4 | 7.2 - 7.4 | Doublet of doublets (dd) | JH-F ≈ 8-10, JH-H ≈ 2-3 |

| Aromatic H-6 | 7.0 - 7.2 | Doublet of doublets (dd) | JH-F ≈ 4-6, JH-H ≈ 2-3 |

| Hydroxyl (-OH) | 9.0 - 12.0 (broad) | Singlet (s) | N/A |

| Carboxylic Acid (-COOH) | 11.0 - 13.0 (broad) | Singlet (s) | N/A |

Causality Behind Predictions: The aromatic region will display two signals corresponding to the two protons on the benzene ring. The proton at position 4 will be coupled to the fluorine at position 5 and the proton at position 6. Similarly, the proton at position 6 will be coupled to the fluorine at position 5 and the proton at position 4. This will result in two distinct doublet of doublets. The broadness of the hydroxyl and carboxylic acid proton signals is due to hydrogen bonding and chemical exchange with the solvent.

B. ¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will provide a signal for each of the seven unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing at higher chemical shifts (downfield).

Expected ¹³C NMR Data for this compound:

| Carbon Environment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 165 - 175 |

| C -OH (C2) | 150 - 160 |

| C -Cl (C3) | 125 - 135 |

| C -H (C4) | 115 - 125 |

| C -F (C5) | 155 - 165 (d, JC-F ≈ 240-250 Hz) |

| C -H (C6) | 110 - 120 |

| C -COOH (C1) | 110 - 120 |

Expert Insight: The carbon attached to the fluorine atom (C5) will exhibit a large coupling constant (JC-F) and appear as a doublet, a characteristic feature that confirms the presence and position of the fluorine substituent. The other aromatic carbons will also show smaller couplings to the fluorine atom.

C. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

For ¹³C NMR, dissolve 20-50 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

-

-

Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using proton decoupling to simplify the spectrum to single lines for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Self-Validation System: The combination of ¹H and ¹³C NMR, including coupling patterns and chemical shifts, provides a self-validating dataset for the proposed structure.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Characteristic IR Absorptions

The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, and C-X (X = Cl, F) bonds.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong | Very Broad |

| O-H Stretch (Phenol) | 3200-3600 | Medium | Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Sharp |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Strong | Sharp |

| C=C Stretch (Aromatic) | 1450-1600 | Medium | Multiple Sharp Bands |

| C-O Stretch | 1200-1300 | Strong | Sharp |

| C-F Stretch | 1100-1250 | Strong | Sharp |

| C-Cl Stretch | 600-800 | Strong | Sharp |

Trustworthiness of the Protocol: The broad O-H stretch from the carboxylic acid dimer is a highly characteristic feature.[2] The position of the C=O stretch is indicative of a conjugated carboxylic acid. The presence of strong absorptions in the lower wavenumber region confirms the presence of carbon-halogen bonds.[3]

B. Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

A. Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of this compound (Molecular Weight: 190.56 g/mol ) is expected to show a prominent molecular ion peak.

Expected Mass Spectrometry Data for this compound:

| Ion | Expected m/z | Notes |

| [M-H]⁻ (Negative Ion Mode) | 189.0 | The deprotonated molecule is often the base peak in negative ESI mode. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be observable for this ion. |

| [M+H]⁺ (Positive Ion Mode) | 191.0 | The protonated molecule. The chlorine isotopic pattern will also be present. |

| [M-H₂O-H]⁻ or [M-H₂O+H]⁺ | 171.0 or 173.0 | Loss of a water molecule is a common fragmentation pathway for carboxylic acids and phenols. |

| [M-COOH]⁺ or [M-COOH-H]⁻ | 145.0 or 144.0 | Loss of the carboxylic acid group. |

Authoritative Grounding: The presence of the characteristic isotopic pattern for chlorine provides definitive evidence for the presence of a single chlorine atom in the molecule.

B. Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any impurities.

-

-

Data Acquisition:

-

Use a mass spectrometer equipped with an ESI source.

-

Acquire data in both positive and negative ion modes to observe the protonated and deprotonated molecules, respectively.

-

Obtain a high-resolution mass spectrum to confirm the elemental composition of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

IV. Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression of analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

V. Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust and self-validating methodology for its structural elucidation and purity assessment. While experimental data for this specific compound is not widely published, the principles and expected spectral features outlined in this guide, based on data from closely related analogs and fundamental spectroscopic theory, offer a clear path forward for researchers and drug development professionals. By following the detailed protocols and interpretative guidelines presented herein, scientists can confidently characterize this and other halogenated salicylic acid derivatives, ensuring the quality and integrity of their research.

References

- 1. 341-27-5|3-Fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

3-Chloro-5-fluoro-2-hydroxybenzoic acid safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Introduction

This compound (CAS No. 4068-62-6) is a substituted salicylic acid derivative increasingly utilized as a key building block in the synthesis of novel pharmaceutical compounds and other advanced materials.[1][2] Its unique substitution pattern, featuring chloro, fluoro, and hydroxyl groups on the benzoic acid core, imparts specific reactivity and electronic properties valuable in drug development.[3] However, these same structural features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling considerations for this compound, tailored for researchers, chemists, and professionals in laboratory and drug development settings. Moving beyond a simple recitation of standard precautions, this document elucidates the causal relationships between the compound's chemical properties and the required safety measures, fostering a culture of informed and proactive safety.

Hazard Identification and Risk Profile

This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation of the powdered form.[4][5] A comprehensive understanding of its hazard profile is the foundation of a robust safety plan.

GHS Classification:

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | Category 2 / 1 | H319/H318: Causes serious eye irritation/damage | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5] |

Toxicological Rationale: The irritant nature of this compound is characteristic of substituted phenolic acids. The acidic carboxylic acid group, combined with the electron-withdrawing effects of the halogen substituents, can disrupt cell membranes and proteins upon contact with skin and mucous membranes, leading to irritation.[3] Inhalation of fine dust particles allows the compound to directly contact the sensitive tissues of the respiratory tract, causing irritation.[4]

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical to minimizing exposure. The primary routes of potential exposure are inhalation of dust and direct skin or eye contact.[6]

2.1 Engineering Controls

-

Ventilation: All handling of solid this compound should be performed in a well-ventilated area.[7] For weighing and transferring operations that may generate dust, a certified chemical fume hood or a powder containment hood is mandatory.[6]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[8]

2.2 Personal Protective Equipment (PPE) A risk assessment should precede any handling of the material. The following PPE is considered the minimum requirement:

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are required at a minimum. When handling larger quantities or when there is a significant risk of dust generation, chemical safety goggles and a face shield should be worn.[4]

-

Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of contamination, consider wearing additional protective clothing like aprons or sleeves.[7]

-

Respiratory Protection: Not typically required if work is performed within a properly functioning chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable levels, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[8] Respirator use requires a formal respiratory protection program, including fit testing.

Protocol: PPE Donning and Doffing Sequence

Adherence to a strict sequence for putting on and removing PPE is crucial to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

3.1 Handling:

-

Avoid all personal contact, including inhalation.[6]

-

Prevent dust formation.[9] Use spatulas and weighing paper carefully. Do not pour the powder from a height.

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Ensure containers are securely sealed when not in use.[6]

3.2 Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[7][10]

-

Keep away from incompatible materials.[11]

3.3 Incompatibilities:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[12]

-

Strong Bases: Can cause a strong acid-base reaction.

-

Strong Acids: While it is an acid itself, mixing with other strong acids could lead to unforeseen reactions under certain conditions.[10][12]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1 First Aid Measures The immediate response to an exposure is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][7][8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][7]

4.2 Spill Response For minor laboratory spills (<10g), trained personnel can perform cleanup. For larger spills, evacuate the area and contact the institutional emergency response team.

Caption: Decision Tree for Spill Response.

Protocol: Minor Spill Cleanup (<10g)

-

Alert & Secure: Notify others in the immediate area. Restrict access to the spill location.[13][14]

-

Assess: Confirm the identity of the spilled material and consult the Safety Data Sheet (SDS).

-

PPE: Don a lab coat, chemical safety goggles, and nitrile gloves.

-

Containment: Do not use water. Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads to minimize dust generation.[15][16]

-

Collection: Carefully sweep or scoop the material and absorbent into a designated, leak-proof container suitable for hazardous waste.[14][15] Use tools that will not generate dust (e.g., soft brush and dustpan).

-

Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the waste container.

-

Disposal: Seal and label the container as "Hazardous Waste: this compound spill debris".[13] Arrange for disposal through your institution's environmental health and safety office.

-

Follow-up: Wash hands thoroughly. Restock any used spill kit materials.[14]

Waste Disposal

Chemical waste must be managed in accordance with local, state, and federal regulations.

-

Container: Dispose of unused product and contaminated materials in a designated, properly labeled, and sealed hazardous waste container.[4]

-

Labeling: The container must be clearly labeled with the full chemical name and associated hazards.

-

Procedure: Do not mix this waste with other waste streams unless compatibility is confirmed. Contact your institution's environmental health and safety department for specific disposal procedures and to schedule a pickup.[16]

Physical and Chemical Properties

Understanding the physical properties is essential for safe handling and experimental design.

| Property | Value | Source |

| CAS Number | 4068-62-6 | [17][18] |

| Molecular Formula | C₇H₄ClFO₃ | [3][17] |

| Molecular Weight | 190.56 g/mol | [3][17] |

| Appearance | Light cream or white powder/solid | [4] |

| Melting Point | 216–218°C | [3] |

| Stability | Stable under recommended storage conditions |

Conclusion

While this compound is a valuable reagent in modern chemical synthesis, its potential hazards demand respect and careful management. The foundation of its safe use lies not just in following procedures, but in understanding the rationale behind them. By integrating the principles of risk assessment, exposure control, and emergency preparedness into all workflows, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

- 1. 4068-62-6|this compound|BLD Pharm [bldpharm.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alpharesources.com [alpharesources.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. moellerchemie.com [moellerchemie.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.com [ehs.com]

- 12. fishersci.com [fishersci.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. ehs.wisc.edu [ehs.wisc.edu]

- 17. chemscene.com [chemscene.com]

- 18. aobchem.com [aobchem.com]

Navigating the Unseen Risks: A Technical Guide to the Hazards of 3-Chloro-5-fluoro-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: In the landscape of pharmaceutical research and fine chemical synthesis, halogenated benzoic acid derivatives are indispensable building blocks. Among these, 3-Chloro-5-fluoro-4-hydroxybenzoic acid stands out for its potential in the development of novel therapeutic agents. However, its utility is counterbalanced by a distinct hazard profile that necessitates a comprehensive understanding and meticulous handling. This guide provides an in-depth analysis of the hazards associated with 3-Chloro-5-fluoro-4-hydroxybenzoic acid, offering field-proven insights to ensure the safety of laboratory personnel and the integrity of research outcomes.

GHS Hazard Profile: A Snapshot of the Risks

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Chloro-5-fluoro-4-hydroxybenzoic acid is classified with the following hazards[1]:

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | Danger | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning |

This classification underscores the multi-faceted nature of the hazards associated with this compound, demanding a holistic approach to risk mitigation.

Caption: GHS Hazard Profile of 3-Chloro-5-fluoro-4-hydroxybenzoic acid.

Toxicological Deep Dive: Understanding the "Why"

-

Acute Oral Toxicity (H302): "Harmful if swallowed" suggests that ingestion of a relatively small quantity of this substance may lead to adverse health effects. The mechanism is likely related to its systemic absorption and potential interference with metabolic pathways. Researchers must exercise extreme caution to prevent ingestion, which includes prohibiting eating, drinking, and smoking in laboratory areas and thorough handwashing after handling.

-

Skin Irritation (H315): As a halogenated aromatic acid, this compound can disrupt the lipid barrier of the skin, leading to irritation. The presence of chlorine and fluorine atoms can enhance its reactivity and ability to penetrate the skin. Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage (H318): This is the most severe hazard classification for this compound. The "Danger" signal word indicates the potential for irreversible eye damage. The acidic nature of the carboxyl group, combined with the halogen substituents, can cause severe burns to the cornea and conjunctiva. Immediate and prolonged irrigation is critical in the event of eye contact.

-

Respiratory Tract Irritation (H335): Fine powders of this compound can be easily inhaled, leading to irritation of the nose, throat, and lungs. The mechanism is likely a direct irritant effect on the mucous membranes.

Field-Proven Protocols for Safe Handling and Use

A proactive approach to safety is paramount when working with 3-Chloro-5-fluoro-4-hydroxybenzoic acid. The following protocols are designed to create a self-validating system of safety.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of solid 3-Chloro-5-fluoro-4-hydroxybenzoic acid that could generate dust, as well as all work with its solutions, must be conducted in a certified chemical fume hood.[2]

-

Eye Wash and Safety Shower: An operational and easily accessible emergency eye wash station and safety shower are non-negotiable in any laboratory where this compound is handled.

Personal Protective Equipment (PPE): The Last Barrier

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron and sleeves are recommended.

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter is necessary.

Caption: Experimental workflow for handling 3-Chloro-5-fluoro-4-hydroxybenzoic acid.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

-

Minor Spills (Solid):

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

-

-

Major Spills:

-

Evacuate the laboratory and alert others in the vicinity.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Do not attempt to clean up a major spill without specialized training and equipment.

-

Storage and Disposal: Long-Term Safety and Environmental Responsibility

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: As a halogenated organic compound, 3-Chloro-5-fluoro-4-hydroxybenzoic acid and any materials contaminated with it must be disposed of as hazardous waste.[3] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal. Halogenated waste streams should be segregated from non-halogenated waste.[2][3][4][5]

Reactivity and Stability

-

Stability: The compound is generally stable under normal laboratory conditions.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.

Conclusion

3-Chloro-5-fluoro-4-hydroxybenzoic acid is a valuable research chemical, but its potential hazards demand respect and careful management. By understanding its toxicological profile and implementing the robust safety protocols outlined in this guide, researchers can mitigate the risks and foster a culture of safety in the laboratory. Always prioritize a thorough risk assessment before beginning any new experimental protocol involving this or any other hazardous chemical.

References

synthesis precursors for 3-Chloro-5-fluoro-2-hydroxybenzoic acid

An In-depth Technical Guide: Strategic Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid: A Precursor-Centric Analysis

Introduction

This compound, a halogenated derivative of salicylic acid, is a specialized chemical intermediate. Its value lies in its densely functionalized aromatic core, presenting multiple reaction sites for the construction of more complex molecules in the pharmaceutical and agrochemical sectors. The precise arrangement of the hydroxyl, carboxyl, chloro, and fluoro substituents offers a unique electronic and steric profile, making it a desirable building block. However, the synthesis of this specific isomer is non-trivial, requiring careful strategic planning to control regioselectivity and maximize yield.

This technical guide provides an in-depth analysis of the viable synthetic precursors for this compound. Moving beyond a simple list of reactions, we will dissect the core logic of precursor selection, evaluate the strengths and weaknesses of different synthetic routes, and provide field-proven insights into the causality behind key experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this important intermediate.

Core Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach reveals two primary strategies for constructing the target molecule. The choice of pathway is fundamentally dictated by the commercial availability of precursors and the ability to control the regioselective introduction of functional groups.

-

Pathway I: Late-Stage Carboxylation. This is the most direct approach, involving the introduction of the carboxylic acid group onto a pre-functionalized phenol. The key disconnection is the C-C bond between the aromatic ring and the carboxyl group, identifying 2-Chloro-4-fluorophenol as the principal precursor.

-

Pathway II: Late-Stage Halogenation. This strategy involves the selective chlorination of a fluorinated salicylic acid derivative. The key disconnection is the C-Cl bond, pointing to 5-Fluorosalicylic acid as the main precursor.

The following diagram illustrates these divergent strategic approaches.

Caption: Primary retrosynthetic pathways to the target molecule.

Primary Precursor Profile: 2-Chloro-4-fluorophenol

The use of 2-chloro-4-fluorophenol represents the most logical and well-documented strategy. This pathway leverages a stable, commercially available (or readily synthesized) precursor and employs classic aromatic functionalization reactions.

Synthetic Pathway A: Formylation and Oxidation

Direct carboxylation of phenols via the Kolbe-Schmitt reaction can be challenging and often favors para-substitution. A more reliable and controllable method is a two-step sequence: ortho-formylation via the Reimer-Tiemann reaction, followed by oxidation of the resulting aldehyde to the carboxylic acid. A known synthesis for the intermediate aldehyde, 3-chloro-5-fluoro-2-hydroxybenzaldehyde, starts from 2-chloro-4-fluorophenol[1].

Caption: Workflow for synthesis via the formylation-oxidation route.

Experimental Protocol: Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-fluorophenol (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Reagent Addition: Add chloroform (CHCl₃) to the mixture.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is acidified with hydrochloric acid (HCl) to precipitate the crude product.

-

Purification: The crude aldehyde is then purified using silica gel column chromatography to yield the pure 3-chloro-5-fluoro-2-hydroxybenzaldehyde.

Protocol Insight (Oxidation): The subsequent oxidation of the aldehyde to the carboxylic acid is a standard transformation. Common oxidizing agents like potassium permanganate (KMnO₄) in a basic solution or Jones reagent (CrO₃ in sulfuric acid) can be employed, followed by an acidic work-up to yield the final product.

Sourcing the Precursor: Synthesis of 2-Chloro-4-fluorophenol

The viability of Pathway A is contingent on the availability of 2-chloro-4-fluorophenol. This precursor is synthesized by the direct electrophilic chlorination of 4-fluorophenol. The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked by fluorine, chlorination is highly directed to the ortho position.

Several methods exist, with key variables being the chlorinating agent and solvent system.

| Chlorinating Agent | Solvent/Conditions | Selectivity/Yield | Reference |

| Chlorine Gas (Cl₂) | None (neat liquid) or CCl₄/Acetic Acid, 0-185°C | Good yield, high selectivity for 2-chloro product | --INVALID-LINK--[2] |

| Sulfuryl Chloride (SO₂Cl₂) | Water | Good yield, 93% selectivity | --INVALID-LINK--[3] |

Causality Behind Experimental Choices: Using water as a solvent in the chlorination of 4-fluorophenol is advantageous as it is inexpensive and can improve selectivity while allowing for mild reaction conditions[3]. The absence of a catalyst when using chlorine gas is notable, as it simplifies the process and avoids metal contamination[2].

Caption: Synthesis of the key precursor, 2-chloro-4-fluorophenol.

Alternative Precursor Profile: 5-Fluorosalicylic Acid

An alternative, albeit more challenging, route involves the late-stage chlorination of 5-fluorosalicylic acid.

Synthetic Pathway B: Regioselective Chlorination

This pathway appears straightforward but is complicated by regioselectivity. In salicylic acid derivatives, the powerful activating and ortho, para-directing hydroxyl group and the deactivating, meta-directing carboxylic acid group work in concert. For 5-fluorosalicylic acid, the positions ortho to the hydroxyl group are C4 and C6, while the position meta to the carboxyl group is C5 (already occupied by fluorine). The primary challenge is to introduce the chlorine atom at the C3 position, which is sterically hindered and electronically less favored than the C5 position in unsubstituted salicylic acid[4].

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve 5-fluorosalicylic acid (1.0 eq) in a suitable solvent, such as glacial acetic acid.

-

Chlorination: Slowly add a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) at a controlled temperature.

-

Monitoring: Monitor the reaction closely by TLC or GC-MS to maximize the formation of the desired 3-chloro isomer and minimize di-substituted or other undesired products.

-

Work-up & Purification: Quench the reaction, precipitate the crude product, and perform careful purification, likely requiring fractional crystallization or preparative HPLC to isolate the target isomer.

Trustworthiness Note: This pathway requires significant process optimization. Without a strong directing group or blocking agent, a mixture of isomers is likely, posing a significant purification challenge. The literature suggests that direct substitution to the 3-position of salicylic acids is inherently difficult[4].

Comparative Analysis of Precursor Strategies

| Feature | Pathway I (via 2-Chloro-4-fluorophenol) | Pathway II (via 5-Fluorosalicylic Acid) |

| Key Precursor | 2-Chloro-4-fluorophenol | 5-Fluorosalicylic Acid |

| Regioselectivity | High. Formylation is strongly directed to the ortho position of the hydroxyl group. | Low to Moderate. Achieving selective chlorination at the C3 position is challenging and likely to produce isomeric mixtures. |

| Number of Steps | 2-3 steps (Precursor synthesis -> Formylation -> Oxidation) | 1-2 steps (Precursor synthesis -> Chlorination) |

| Purification | Generally straightforward, involving standard chromatography or crystallization. | Potentially very difficult, requiring separation of closely related isomers. |

| Overall Viability | High. This is a robust and controllable route based on well-established reactions. | Low. This route is conceptually simple but practically challenging due to poor regiocontrol. |

Conclusion

For the synthesis of this compound, the selection of the correct precursor is paramount to a successful outcome. While multiple pathways can be envisioned, the most strategically sound and reliable approach proceeds through the key precursor 2-chloro-4-fluorophenol . This route, involving an ortho-formylation followed by oxidation, offers superior control over regiochemistry, leading to a cleaner product profile and simplifying purification. The precursor itself is readily accessible via the high-yield chlorination of 4-fluorophenol.

Conversely, the alternative pathway starting from 5-fluorosalicylic acid is hampered by the significant challenge of controlling the regioselectivity of electrophilic chlorination. The inherent directing effects of the hydroxyl and carboxyl groups do not favor the required 3-position substitution, making this route less practical for scalable and efficient synthesis. Therefore, for researchers and drug development professionals, focusing development efforts on the 2-chloro-4-fluorophenol pathway is the most expert-advised and field-proven strategy.

References

An In-depth Technical Guide to the Biological Activity of Halogenated Hydroxybenzoic Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological activities of halogenated hydroxybenzoic acids. It delves into the structure-activity relationships, mechanisms of action, and key experimental protocols for evaluating their therapeutic potential. This document is designed to be a practical resource, blending established scientific principles with field-proven insights to facilitate innovative research and development.

Introduction: The Chemical Versatility and Biological Significance of Halogenated Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds that are ubiquitously found in nature and are known for their diverse biological activities.[1][2] The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the aromatic ring of hydroxybenzoic acids can profoundly influence their physicochemical properties, such as lipophilicity, electronic character, and steric profile.[3] These modifications, in turn, can enhance or modulate their biological activities, making them attractive scaffolds for drug discovery and development.[3]

The strategic placement of halogens can lead to improved pharmacological profiles, including enhanced binding affinity to biological targets, increased metabolic stability, and altered bioavailability. This guide will explore the multifaceted biological activities of these compounds, with a focus on their antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties.

Antimicrobial Activity: A Renewed Approach to Combating Microbial Resistance

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated hydroxybenzoic acids have emerged as a promising class of compounds with significant antibacterial and antifungal activities.

Mechanism of Action

The antimicrobial action of halogenated hydroxybenzoic acids is often attributed to their ability to disrupt microbial cell membranes, interfere with essential enzymatic activities, and disrupt cellular energy production. The lipophilicity conferred by the halogen atom can facilitate the passage of these molecules across the microbial cell wall and membrane. Once inside the cell, they can exert their effects on various intracellular targets.

Structure-Activity Relationships

The type and position of the halogen substituent play a crucial role in determining the antimicrobial potency of these compounds. Generally, an increase in the lipophilicity of the halogen (I > Br > Cl > F) can lead to enhanced antimicrobial activity.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values of Selected Halogenated Salicylic Acids

| Compound | Halogen | Position | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | Reference |

| Salicylic Acid | - | - | >3200 | >3200 | |

| 5-Chlorosalicylic Acid | Cl | 5 | 800 | 400 | |

| 5-Bromosalicylic Acid | Br | 5 | 400 | 200 | |

| 5-Iodosalicylic Acid | I | 5 | 200 | 100 |

Note: The MIC values presented are representative and may vary depending on the specific strains and experimental conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted technique for determining MIC values.

Step-by-Step Methodology:

-

Preparation of Stock Solutions: Dissolve the halogenated hydroxybenzoic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in MHB.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate, including a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for E. coli and S. aureus) for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram 1: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Halogenated hydroxybenzoic acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6]

Some halogenated hydroxybenzoic acids, such as benzoylsalicylic acid, have been shown to inhibit the NF-κB pathway by down-regulating the expression and phosphorylation of the IKK complex.[7] This prevents the degradation of IκBα and subsequently blocks the nuclear translocation of NF-κB.[7]

Diagram 2: Inhibition of the NF-κB Signaling Pathway

Caption: Mechanism of NF-κB pathway inhibition.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the synthesis of prostaglandins, which are potent pro-inflammatory mediators. The inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammation and pain. Certain halogenated hydroxybenzoic acids have been shown to selectively inhibit COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

Table 2: Comparative COX-2 Inhibitory Activity of Fluorinated and Chlorinated Hydroxybenzoic Acids

| Compound | Halogen | Position | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib (Reference) | - | - | 0.008 | 2.6 | 325 | [8] |

| 5-Fluoro-2-hydroxybenzoic acid | F | 5 | 0.8 | 15 | 18.75 | [8] |

| 5-Chloro-2-hydroxybenzoic acid | Cl | 5 | 0.5 | 10 | 20 | [8] |

Note: IC50 values are representative and can vary based on the assay conditions.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is to measure the reduction in prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the halogenated hydroxybenzoic acid for a specified period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.

-

Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antioxidant Activity: Quenching Reactive Oxygen Species

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Halogenated hydroxybenzoic acids can act as potent antioxidants through various mechanisms.

Mechanism of Action

The primary antioxidant mechanism of phenolic compounds, including halogenated hydroxybenzoic acids, is their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The presence of halogens can influence the bond dissociation enthalpy of the O-H bond, thereby affecting the radical scavenging activity.

Structure-Activity Relationships

The antioxidant activity of halogenated hydroxybenzoic acids is influenced by the number and position of both the hydroxyl and halogen substituents.[9] Generally, compounds with multiple hydroxyl groups exhibit stronger antioxidant activity.[10] The position of the halogen can also modulate the antioxidant potential, with ortho and para substitutions often leading to higher activity.[11]

Table 3: DPPH Radical Scavenging Activity of Halogenated p-Hydroxybenzoic Acid Derivatives

| Compound | Substituent(s) | IC50 (µM) | Reference |

| p-Hydroxybenzoic Acid | - | 150 | [9] |

| 3-Chloro-4-hydroxybenzoic Acid | 3-Cl | 120 | [9] |

| 3,5-Dichloro-4-hydroxybenzoic Acid | 3,5-diCl | 95 | [9] |

| 3-Bromo-4-hydroxybenzoic Acid | 3-Br | 110 | [9] |

| 3,5-Dibromo-4-hydroxybenzoic Acid | 3,5-diBr | 80 | [9] |

Note: Lower IC50 values indicate higher antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol) to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).

-

Sample Preparation: Prepare serial dilutions of the halogenated hydroxybenzoic acid in the same solvent.

-

Reaction Mixture: Add a fixed volume of the DPPH solution to each dilution of the sample in a 96-well plate or cuvettes.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (e.g., 517 nm).

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.

Cytotoxic Activity: Targeting Cancer Cells

The development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of cancer research. Halogenated hydroxybenzoic acids have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

Mechanism of Action

The cytotoxic mechanisms of halogenated hydroxybenzoic acids are multifaceted and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The specific mechanism can vary depending on the compound and the cancer cell type.

Structure-Activity Relationships

The cytotoxic activity of these compounds is highly dependent on the nature and position of the halogen substituent, as well as the overall molecular structure. Dihalogenated derivatives often exhibit greater cytotoxicity compared to their monohalogenated counterparts.

Table 4: Comparative Cytotoxicity (IC50 in µM) of Dihalogenated Hydroxybenzoic Acids in Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Dichlorosalicylic Acid | MCF-7 (Breast) | 25.5 | [12] |

| HCT-116 (Colon) | 32.1 | [12] | |

| 3,5-Dibromosalicylic Acid | MCF-7 (Breast) | 18.2 | [12] |

| HCT-116 (Colon) | 24.8 | [12] | |

| 3,5-Diiodosalicylic Acid | MCF-7 (Breast) | 12.7 | [12] |

| HCT-116 (Colon) | 19.5 | [12] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the halogenated hydroxybenzoic acid for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Diagram 3: Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

Halogenated hydroxybenzoic acids represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties make them valuable leads for the development of new therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to optimize their pharmacological profiles.

Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. Advanced techniques such as molecular docking and proteomics can provide deeper insights into their interactions with biological systems.[13][14] Furthermore, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued exploration of halogenated hydroxybenzoic acids holds significant promise for addressing unmet medical needs in infectious diseases, inflammatory disorders, and oncology.

References

- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update [mdpi.com]

- 9. Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Frontiers | Targeting NF-κB signaling cascades of glioblastoma by a natural benzophenone, garcinol, via in vitro and molecular docking approaches [frontiersin.org]

- 14. journals.stmjournals.com [journals.stmjournals.com]

A-1 Technical Guide: Unlocking the Research Potential of 3-Chloro-5-fluoro-2-hydroxybenzoic Acid

Abstract

3-Chloro-5-fluoro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, represents a largely unexplored yet promising chemical scaffold. Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a hydroxyl group on a benzoic acid core—offers a rich playground for medicinal chemistry, materials science, and agrochemical development. The strategic placement of halogens can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing biological activity and target engagement compared to its parent molecule.[1][2] This guide synthesizes the known data on this compound and extrapolates from the well-documented activities of structurally related molecules to propose novel, high-potential research directions. We will detail actionable experimental protocols and workflows, providing a robust framework for initiating new investigations into this versatile chemical entity.

Core Molecular Profile and In Silico Assessment